Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The cyano and amino groups can interact with biological targets, leading to the modulation of their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Ethyl 3-amino-4-cyano-5-ethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Biological Activity
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS Number: 74455-30-4) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications, supported by research findings and case studies.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₃O₂ |
Molecular Weight | 193.203 g/mol |
LogP | 1.53488 |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
The synthesis of this compound typically involves multi-step reactions starting from precursors such as ethyl acetoacetate and malononitrile under acidic or basic conditions. The compound's biological activity is largely attributed to its functional groups, particularly the amino and cyano groups, which can interact with various biological targets.
The mechanism of action varies based on the application:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.
- Biochemical Probes : It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways, potentially influencing cellular processes.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that certain pyrrole derivatives showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 5 µM to 77 µM against Mycobacterium tuberculosis .
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. The structural characteristics of the compound allow it to interact with DNA and inhibit cancer cell proliferation .
Case Studies
- Study on Antiviral Activity : A recent investigation into pyrrole derivatives indicated that compounds similar to this compound exhibited antiviral activity against hepatitis B virus (HBV), with effective concentrations (EC50) in the low micromolar range (1.1–7.7 µM) while maintaining low cytotoxicity (CC50 > 80 µM) .
- Antituberculosis Research : Another study focused on the development of pyrrole-based compounds targeting Mycobacterium tuberculosis, where derivatives demonstrated promising antimicrobial efficacy with MIC values significantly lower than traditional treatments .
Applications in Materials Science
Beyond its biological applications, this compound is also utilized in materials science for developing organic semiconductors and conductive polymers. Its unique structure allows for the formation of conductive networks essential for electronic applications .
Properties
IUPAC Name |
ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5(2)12-8/h12H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEYZIPJHWUTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666443 | |
Record name | Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74455-30-4 | |
Record name | Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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